O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a chemical compound that is structurally related to a class of compounds used in various analytical chemistry applications. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, have been synthesized and utilized for derivatization of volatile carbonyl compounds and keto steroids for analytical purposes .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of a halogenated benzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and treatment with hydrogen chloride to yield the hydroxylamine hydrochloride derivative . This method could potentially be adapted for the synthesis of this compound by starting with the appropriate halogenated precursor.

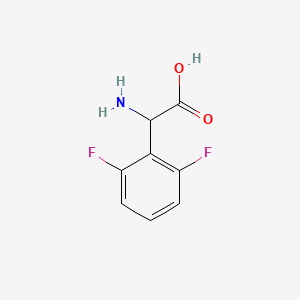

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzyl group attached to a hydroxylamine moiety. The presence of halogen atoms, such as chlorine and fluorine, is significant as they can influence the reactivity and stability of the compound. The exact structure of this compound is not provided, but it would likely resemble the pentafluorobenzyl analogs in terms of having a halogenated aromatic ring .

Chemical Reactions Analysis

Compounds like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride are used to derivatize carbonyl compounds and keto steroids, forming oximes that can be analyzed using gas chromatography coupled with mass spectrometry or electron capture detection . The derivatization process enhances the volatility and detectability of the analytes. The reactivity of this compound would likely be similar, making it a potential candidate for similar analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and the presence of halogen atoms. For instance, the pentafluorobenzyl analogs are known to be sensitive to electron capture detection, which is a desirable property for trace analysis of keto steroids . The stability of the derivatives in common solvents and during analytical procedures is also an important characteristic . The related compound, 4-Chloro-2-fluorobenzylamine Hydrochloride, has been studied as a corrosion inhibitor, indicating that the presence of chlorine and fluorine atoms can contribute to the formation of protective films on metal surfaces . These properties suggest that this compound would also have distinct physical and chemical properties that could be exploited in various applications.

Applications De Recherche Scientifique

Facile Synthesis and Antioxidant Evaluation

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride plays a crucial role in the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones, which have significant biological and medicinal properties. The compound serves as a reagent in multi-component reactions, demonstrating the versatility and importance of this compound in facilitating environmentally friendly procedures for the preparation of heterocycles (Laroum et al., 2019).

Environmental Science and Toxicology

Although not directly related to this compound, studies on hydroxylamine and its derivatives highlight the compound's significance in environmental and biological processes. For example, hydroxylamine plays a critical role in the nitrogen cycle, suggesting potential environmental applications of its derivatives (Soler-Jofra et al., 2020). Additionally, the environmental persistence and transformation of hydroxylamine derivatives could have implications for water treatment processes and aquatic toxicity, indicating the need for further research on the environmental behavior of specific compounds like this compound (Wahman et al., 2014).

Potential Biological Activities

The biological activity of hydroxylamine and its derivatives, including potential mutagenic and carcinostatic properties, highlights the complex biological interactions of these compounds. Studies have shown that hydroxylamine can inactivate or inhibit various cellular enzymes and viruses, suggesting that derivatives like this compound may also possess unique biological activities that could be harnessed for therapeutic purposes (Gross, 1985).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propriétés

IUPAC Name |

O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3H,4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESSCEGDJBQHMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594707 |

Source

|

| Record name | O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317821-68-4 |

Source

|

| Record name | O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)

![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)

![Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1288046.png)